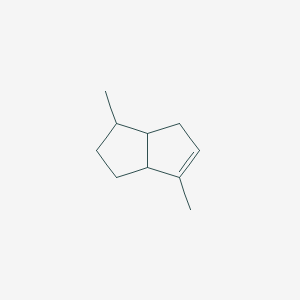
3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene is a bicyclic hydrocarbon with the molecular formula C10H16. This compound is part of the pentalene family, characterized by its unique structure that includes two fused cyclopentane rings. The presence of methyl groups at positions 3 and 6 adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation can yield ketones or alcohols, while reduction typically produces more saturated hydrocarbons.
Applications De Recherche Scientifique
3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Pentalene: A parent compound with a similar bicyclic structure but without the methyl groups.
Hexahydropentalene: A fully saturated version of pentalene.
Bicyclo[3.3.0]octane: Another bicyclic hydrocarbon with a different ring fusion pattern.
Uniqueness: 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene is unique due to the presence of methyl groups at specific positions, which influence its reactivity and stability
Propriétés
Numéro CAS |
63960-09-8 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
3,6-dimethyl-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C10H16/c1-7-3-5-10-8(2)4-6-9(7)10/h3,8-10H,4-6H2,1-2H3 |
Clé InChI |
OAUYVVYZVYZNML-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C1CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


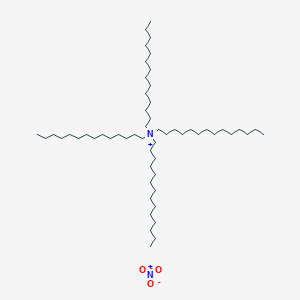
![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
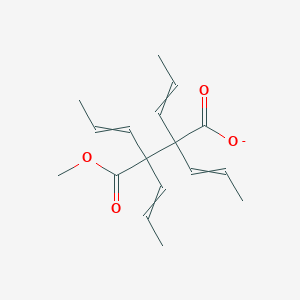
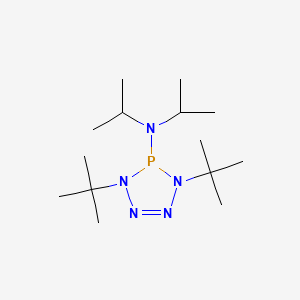
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
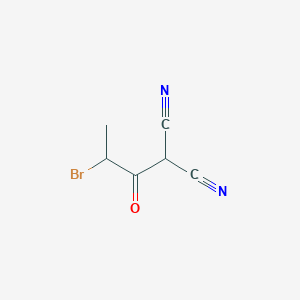
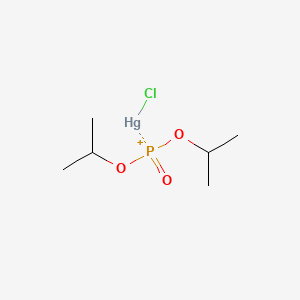

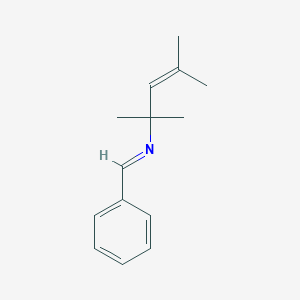

![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
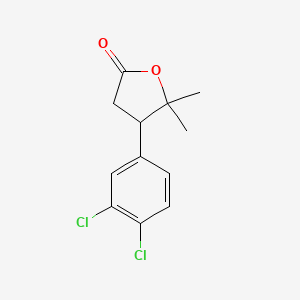
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
